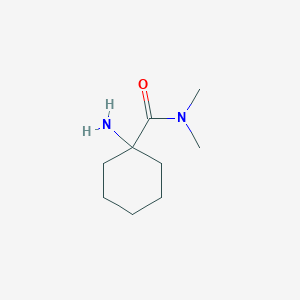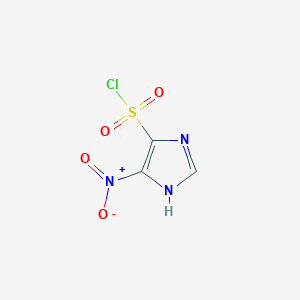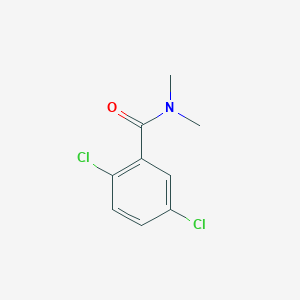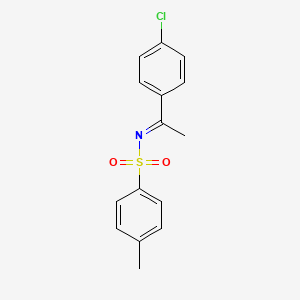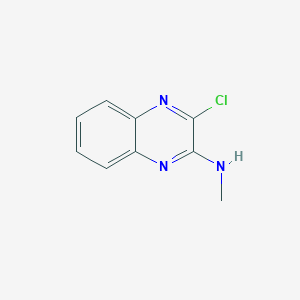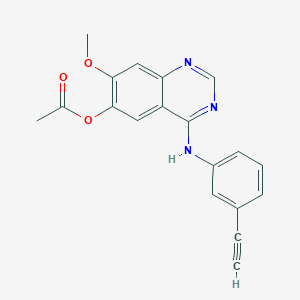
4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl acetate
Vue d'ensemble
Description
This compound, also known as 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-methoxyethoxy)quinazoline , is a quinazoline derivative. It has a molecular weight of 393.44 . It’s a solid substance that should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20°C .
Synthesis Analysis
Quinazolinone derivatives, which include this compound, are typically synthesized through a three-step method . The process involves the use of FTIR, 1H-NMR, 13CNMR, and Mass spectroscopy for structural evaluation . An improved process for the preparation of similar compounds has been described in a patent .Molecular Structure Analysis
The compound contains a total of 64 bonds, including 37 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 2 double bonds, 1 triple bond, 17 aromatic bonds, 4 six-membered rings, and 1 ten-membered ring .Chemical Reactions Analysis
Quinazolinone derivatives, including this compound, have been studied for their antiproliferative properties . The compounds are synthesized and their cytotoxic activities are assessed using the MTT protocol against various human cancerous and normal cell lines .Physical and Chemical Properties Analysis
The compound is a white to pale yellow solid . It has a molecular formula of C22H23N3O4 and an InChI Code of 1S/C22H23N3O4/c1-4-16-6-5-7-17 (12-16)25-22-18-13-20 (28-10-8-26-2)21 (29-11-9-27-3)14-19 (18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3, (H,23,24,25) .Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-4-13-6-5-7-14(8-13)22-19-15-9-18(25-12(2)23)17(24-3)10-16(15)20-11-21-19/h1,5-11H,2-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCGUSHWJYXDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methoxy-4,5-dimethyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3300867.png)
![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2-ethoxy-5-isopropylbenzenesulfonamide](/img/structure/B3300871.png)
![3,4-dimethoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3300872.png)
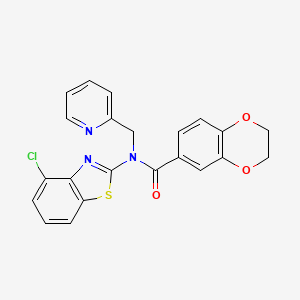
![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3300885.png)
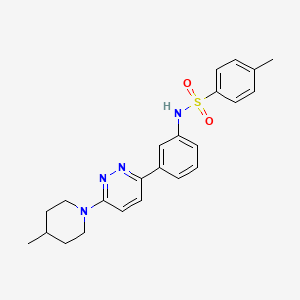

![4-ethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3300906.png)
